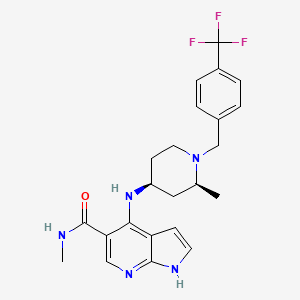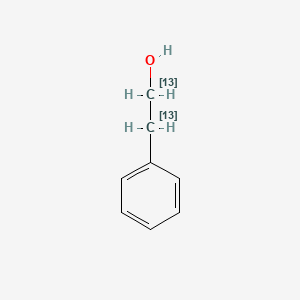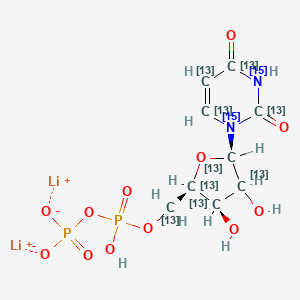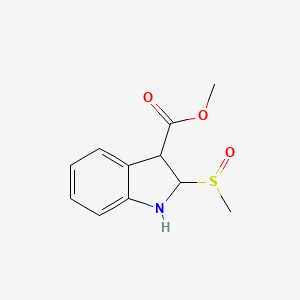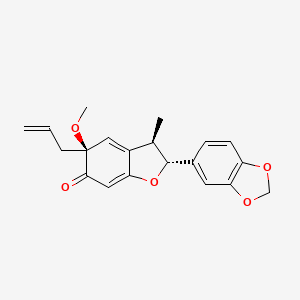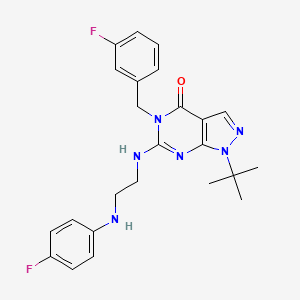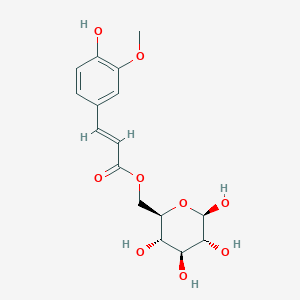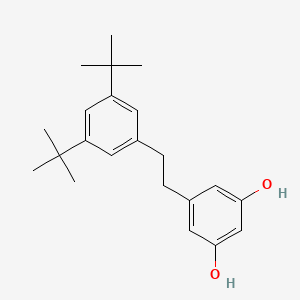
Antitumor agent-106
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-106, also known as 3’-C-ethynylcytidine (TAS-106), is a novel nucleoside analog that has shown significant antitumor activity. It functions primarily as an inhibitor of RNA polymerases I, II, and III, which are essential for RNA synthesis in cancer cells. This compound has demonstrated robust antitumor activity in various preclinical models of human cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-106 involves the incorporation of an ethynyl group at the 3’ position of cytidine. The synthetic route typically includes the following steps:
Protection of the hydroxyl groups: on cytidine.
Introduction of the ethynyl group: at the 3’ position using ethynylating agents.
Deprotection: of the hydroxyl groups to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
化学反应分析
Types of Reactions: Antitumor agent-106 undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its activity.
Substitution: Various substituents can be introduced at different positions to enhance its antitumor properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups that can potentially enhance its antitumor activity.
科学研究应用
Antitumor agent-106 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on RNA synthesis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including lung and colon cancer
Industry: Utilized in the development of new antitumor drugs and formulations.
作用机制
The mechanism of action of antitumor agent-106 involves the inhibition of RNA polymerases I, II, and III. By inhibiting these enzymes, the compound disrupts RNA synthesis, leading to the inhibition of protein synthesis and cell proliferation. The active metabolite, 3’-ethynylcytidine 5’-triphosphate, accumulates intracellularly and contributes to its potent cytotoxicity .
相似化合物的比较
5-Fluorouracil (5-FU): Another nucleoside analog that inhibits RNA synthesis but also affects DNA synthesis.
Gemcitabine: A nucleoside analog used in chemotherapy that inhibits DNA synthesis.
Cytarabine: Used primarily in the treatment of leukemia, it inhibits DNA polymerase.
Uniqueness: Antitumor agent-106 is unique in its specific inhibition of RNA polymerases I, II, and III, which sets it apart from other nucleoside analogs that primarily target DNA synthesis. This unique mechanism allows it to be effective against a broad range of cancers with potentially fewer side effects .
属性
分子式 |
C27H32N2O4 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC 名称 |
1-[2-[[(2R,10R)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaen-6-yl]oxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C27H32N2O4/c1-27(2)9-8-20-23(33-27)7-6-21-25(20)31-17-22-19-5-4-18(16-24(19)32-26(21)22)30-15-14-29-12-10-28(3)11-13-29/h4-9,16,22,26H,10-15,17H2,1-3H3/t22-,26-/m0/s1 |
InChI 键 |
FMRJJPDZXWJQRX-NVQXNPDNSA-N |
手性 SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)OCCN6CCN(CC6)C)C |
规范 SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC4C3OC5=C4C=CC(=C5)OCCN6CCN(CC6)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
